Cas no 348617-10-7 ((R)-2-Diphenyphosphino-2'-phenyl-1,1'-binaphthyl)

(R)-2-Diphenyphosphino-2'-phenyl-1,1'-binaphthyl structure
348617-10-7 structure
Product Name:(R)-2-Diphenyphosphino-2'-phenyl-1,1'-binaphthyl
Numero CAS:348617-10-7
MF:C38H27P
MW:514.594750642776
CID:67775
PubChem ID:20760833
Update Time:2025-04-18

(R)-2-Diphenyphosphino-2'-phenyl-1,1'-binaphthyl Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-2-Diphenyphosphino-2'-phenyl-1,1'-binaphthyl
    • diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane
    • (S)-2-DIPHENYLPHOSPHINO-2'-PHENYL-1,1'-BINAPHTHYL
    • diphenyl-[1-(2-phenyl-1-naphthalenyl)-2-naphthalenyl]phosphine
    • (R)2diphenylphosphino,2'phenyl1,1'binaphthyl
    • (S)-2-diphenyphosphino,2'-phenyl-1,1'-binaphthyl
    • FT-0651990
    • (R)-Diphenyl(2'-phenyl-[1,1'-binaphthalen]-2-yl)phosphane
    • (R)-2-diphenyphosphino,2'-phenyl-1,1'-binaphthyl
    • 348617-10-7
    • CS-0160215
    • (S)-2-Diphenylphosphino-2'-phenyl-1,1'-binaph thyl
    • AKOS015904213
    • DTXSID10609669
    • (R)-Diphenyl(2'-phenyl-[1,1'-binaphthalen]-2-yl)phosphine
    • SCHEMBL13107428
    • 479079-13-5
    • (R)-2-Diphenylphosphino-2-phenyl-1,1-binaphthyl
    • Phosphine,diphenyl[(1R)-2'-phenyl[1,1'-binaphthalen]-2-yl]- (9CI)
    • (R)-2-Diphenylphosphino-2'-phenyl-1,1'-binaphthyl
    • A822444
    • (S)-Diphenyl(2'-phenyl-[1,1'-binaphthalen]-2-yl)phosphine
    • diphenyl-[1-(2-phenyl-1-naphthyl)-2-naphthyl]phosphane
    • Diphenyl(2'-phenyl[1,1'-binaphthalen]-2-yl)phosphane
    • Inchi: 1S/C38H27P/c1-4-14-28(15-5-1)35-26-24-29-16-10-12-22-33(29)37(35)38-34-23-13-11-17-30(34)25-27-36(38)39(31-18-6-2-7-19-31)32-20-8-3-9-21-32/h1-27H
    • Chiave InChI: IKGBAFZQBXORMN-UHFFFAOYSA-N
    • Sorrisi: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=C2C=CC=CC2=C1C1C(C2C=CC=CC=2)=CC=C2C=CC=CC=12

Proprietà calcolate

  • Massa esatta: 514.18500
  • Massa monoisotopica: 514.185037859g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 5
  • Complessità: 724
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 10.4
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • PSA: 13.59000
  • LogP: 9.08520
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD